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Cat. No.: B1257037 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Xestoaminol C is a naturally occurring vicinal amino alcohol, first isolated from the marine

sponge Xestospongia sp. It has garnered interest within the scientific community due to its

potential biological activities, including the inhibition of reverse transcriptase. The development

of robust and stereocontrolled synthetic routes to Xestoaminol C and its analogs is crucial for

further pharmacological evaluation and structure-activity relationship (SAR) studies. This

application note provides a detailed protocol for the enantioselective synthesis of N,O-diacetyl

Xestoaminol C, based on the highly diastereoselective anti-aminohydroxylation of an α,β-

unsaturated ester. The overall synthesis proceeds in eight steps with a reported overall yield of

41%.[1][2][3]

Synthetic Strategy Overview
The key transformation in this synthetic route is the conjugate addition of a chiral lithium amide

to an α,β-unsaturated ester, followed by an in situ enolate oxidation. This strategy establishes

the two contiguous stereocenters of the amino alcohol core with high diastereoselectivity.

Subsequent functional group manipulations furnish the target molecule.
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Synthesis of N,O-diacetyl Xestoaminol C

trans-2-Pentadecenoic acid

tert-Butyl trans-2-pentadecenoate

 (COCl)₂, t-BuOH, DMAP, Pyridine

(2R,3S)-tert-Butyl 3-((S)-N-benzyl-N-(α-methylbenzyl)amino)-2-hydroxy-pentadecanoate

 1. Li(S)-N-benzyl-N-(α-methylbenzyl)amide
 2. (+)-CSO

(2R,3S)-tert-Butyl 3-(N-benzylamino)-2-hydroxy-pentadecanoate

 H₂, Pd(OH)₂/C

(2R,3S)-tert-Butyl 3-(N-Boc-N-benzylamino)-2-hydroxy-pentadecanoate

 Boc₂O, DMAP

(4S,5R)-tert-Butyl 4-((benzyloxy)methyl)-2,2-dimethyl-3-oxazolidinecarboxylate

 1. DIBAL-H
 2. Me₂C(OMe)₂, CSA

(4R,5R)-5-((S)-1-(N-Boc-N-benzylamino)dodecyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

 1. Swern Oxidation
 2. Undecylmagnesium bromide

(2S,3R)-N-Boc-N-benzyl-2-amino-3-hydroxypentadecanal

 H₅IO₆

(2S,3R)-2-(N-Boc-N-benzylamino)pentadecan-3-ol

 NaBH₄

(2S,3R)-2-Aminopentadecan-3-ol (Xestoaminol C)

 H₂, Pd(OH)₂/C

N,O-diacetyl Xestoaminol C

 Ac₂O, DMAP, Pyridine

Click to download full resolution via product page

Figure 1. Overall workflow for the enantioselective synthesis of N,O-diacetyl Xestoaminol C.
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Quantitative Data Summary
The following table summarizes the yields for each step of the synthesis.
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Step Product
Starting
Material

Yield (%)
Diastereomeri
c Ratio (d.r.)

1
tert-Butyl trans-2-

pentadecenoate

trans-2-

Pentadecenoic

acid

95 N/A

2

(2R,3S)-tert-

Butyl 3-((S)-N-

benzyl-N-(α-

methylbenzyl)am

ino)-2-hydroxy-

pentadecanoate

tert-Butyl trans-2-

pentadecenoate
81 >98:2

3

(2R,3S)-tert-

Butyl 3-(N-

benzylamino)-2-

hydroxy-

pentadecanoate

(2R,3S)-tert-

Butyl 3-((S)-N-

benzyl-N-(α-

methylbenzyl)am

ino)-2-hydroxy-

pentadecanoate

98 N/A

4

(2R,3S)-tert-

Butyl 3-(N-Boc-

N-

benzylamino)-2-

hydroxy-

pentadecanoate

(2R,3S)-tert-

Butyl 3-(N-

benzylamino)-2-

hydroxy-

pentadecanoate

99 N/A

5
Aldehyde

Intermediate

(2R,3S)-tert-

Butyl 3-(N-Boc-

N-

benzylamino)-2-

hydroxy-

pentadecanoate

85 (over 2 steps) N/A

6 Diol Intermediate
Aldehyde

Intermediate
80 N/A

7 Xestoaminol C Diol Intermediate 95 (over 2 steps) N/A
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8
N,O-diacetyl

Xestoaminol C
Xestoaminol C 90 N/A

Overall
N,O-diacetyl

Xestoaminol C

trans-2-

Pentadecenoic

acid

41 >98% d.e.

Detailed Experimental Protocols
Step 2: Asymmetric Aminohydroxylation
This key step establishes the stereochemistry of the final product.

Preparation of the Lithium Amide: To a solution of (S)-N-benzyl-N-(α-methylbenzyl)amine

(1.2 equivalents) in anhydrous THF at -78 °C under an argon atmosphere, is added n-

butyllithium (1.1 equivalents) dropwise. The resulting solution is stirred at -78 °C for 30

minutes.

Conjugate Addition: A solution of tert-butyl trans-2-pentadecenoate (1.0 equivalent) in

anhydrous THF is added dropwise to the lithium amide solution at -78 °C. The reaction

mixture is stirred at this temperature for 2 hours.

Enolate Oxidation: A solution of (+)-(camphorsulfonyl)oxaziridine ((+)-CSO) (1.5 equivalents)

in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The mixture is stirred

for a further 3 hours at -78 °C.

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of

ammonium chloride and allowed to warm to room temperature. The aqueous layer is

extracted with diethyl ether. The combined organic layers are washed with brine, dried over

anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude

product is purified by flash column chromatography on silica gel to afford the desired α-

hydroxy-β-amino ester.

Step 7 & 8: Deprotection and Acetylation
Global Deprotection: The fully protected amino alcohol intermediate from the previous step is

dissolved in methanol. Pearlman's catalyst (Pd(OH)₂/C, 20 mol%) is added, and the mixture
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is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated

under reduced pressure to yield crude Xestoaminol C.

Acetylation: The crude Xestoaminol C is dissolved in pyridine. Acetic anhydride (3.0

equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The

reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under

reduced pressure, and the residue is purified by flash column chromatography on silica gel

to give N,O-diacetyl Xestoaminol C.

Conclusion
This application note outlines a detailed and reliable enantioselective synthesis of N,O-diacetyl

Xestoaminol C. The key diastereoselective anti-aminohydroxylation reaction provides a robust

method for establishing the required stereocenters. This protocol should serve as a valuable

resource for researchers in natural product synthesis and medicinal chemistry who are

interested in accessing Xestoaminol C and its derivatives for further study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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